Tert-butyl 1,4,5-oxadiazepane-4-carboxylate
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Overview
Description
Tert-butyl 1,4,5-oxadiazepane-4-carboxylate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . It is a member of the oxadiazepane family, which is characterized by a seven-membered ring containing nitrogen and oxygen atoms. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry .
Preparation Methods
The synthesis of tert-butyl 1,4,5-oxadiazepane-4-carboxylate typically involves the reaction of tert-butyl 4-aminopiperidine-1-carboxylate with an appropriate reagent to form the oxadiazepane ring . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity .
Chemical Reactions Analysis
Tert-butyl 1,4,5-oxadiazepane-4-carboxylate undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazepane oxides, while reduction could produce amines or alcohols .
Scientific Research Applications
Tert-butyl 1,4,5-oxadiazepane-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 1,4,5-oxadiazepane-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways . The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Tert-butyl 1,4,5-oxadiazepane-4-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 1,4,5-oxadiazepane-4-carboxamide: This compound has a similar structure but contains an amide group instead of a carboxylate group.
This compound methyl ester: This derivative has a methyl ester group, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular research and industrial applications .
Properties
IUPAC Name |
tert-butyl 1,4,5-oxadiazepane-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(12)11-5-7-13-6-4-10-11/h10H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBZOGHDYUWGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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